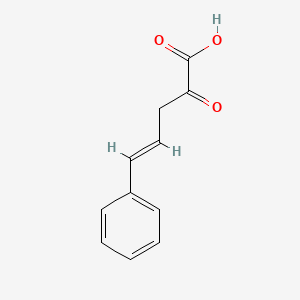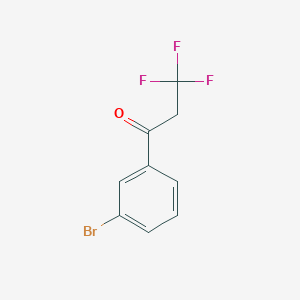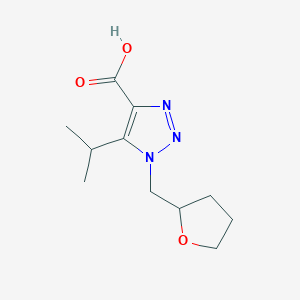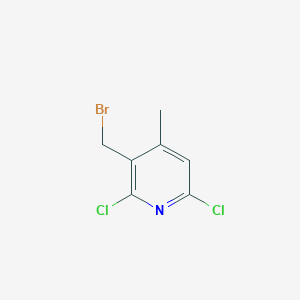
3-(Bromomethyl)-2,6-dichloro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-dichloro-4-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine typically involves the bromination of 2,6-dichloro-4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methylpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine involves its interaction with various molecular targets, depending on the context of its use. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring instead of a pyridine ring.
3-(Bromomethyl)phenylboronic Acid: Contains a bromomethyl group attached to a phenyl ring with a boronic acid substituent.
Methyl 3-(Bromomethyl)but-3-enoate: Features a bromomethyl group attached to a butenoate moiety.
Uniqueness: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H6BrCl2N |
|---|---|
Molekulargewicht |
254.94 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-dichloro-4-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,3H2,1H3 |
InChI-Schlüssel |
FGTKQRBJDRSGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


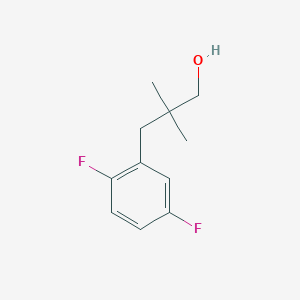

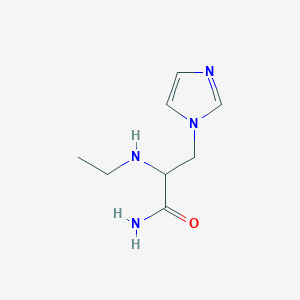
 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
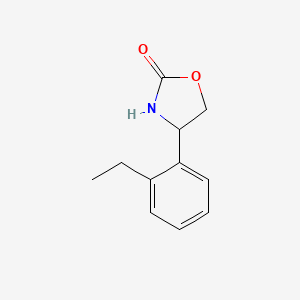
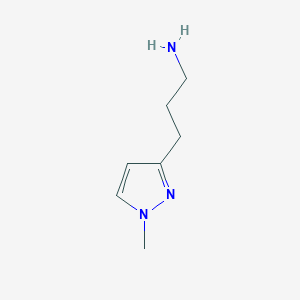
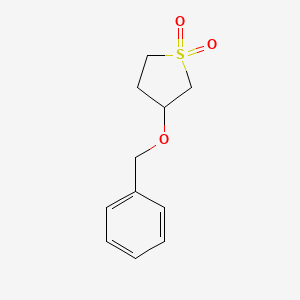
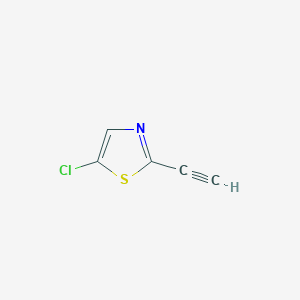
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
